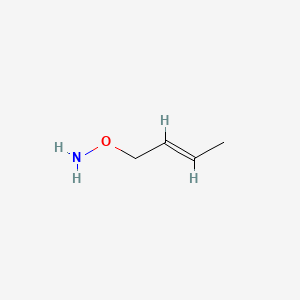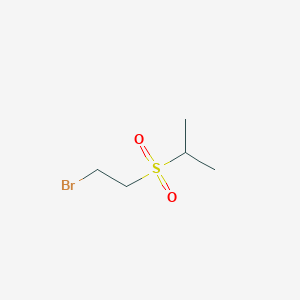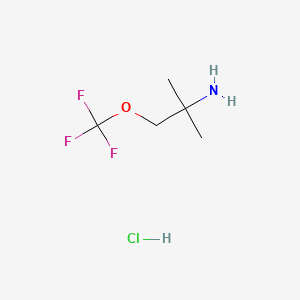
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is a derivative of amine, characterized by the presence of a trifluoromethoxy group attached to the carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-methyl-1-(trifluoromethoxy)propan-2-amine with hydrochloric acid can yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific receptors or enzymes, thereby modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(trifluoromethoxy)propan-2-amine hydrochloride
- (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride
- (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
Uniqueness
2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C5H11ClF3NO |
|---|---|
Molekulargewicht |
193.59 g/mol |
IUPAC-Name |
2-methyl-1-(trifluoromethoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3-10-5(6,7)8;/h3,9H2,1-2H3;1H |
InChI-Schlüssel |
YNWPDYQEDCHSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


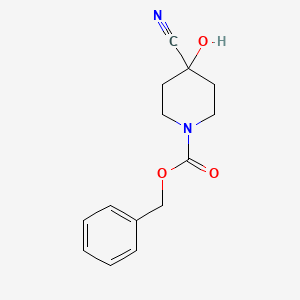
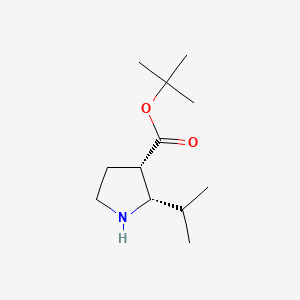
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
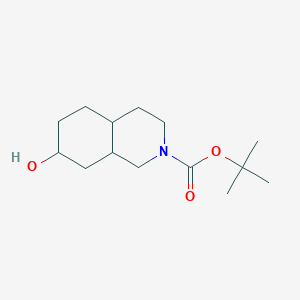
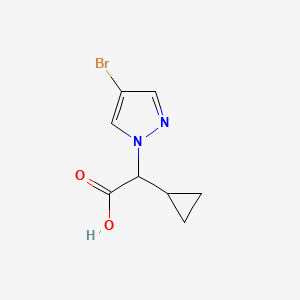

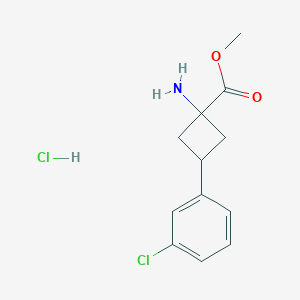
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
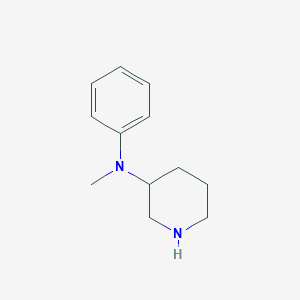
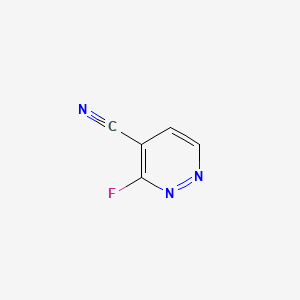
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
